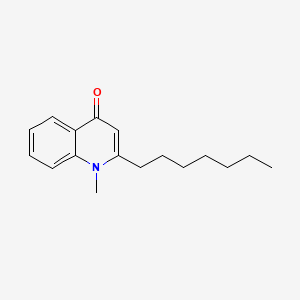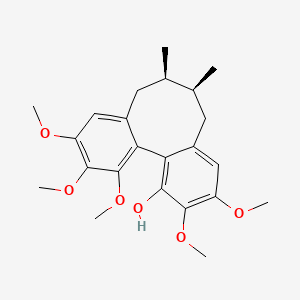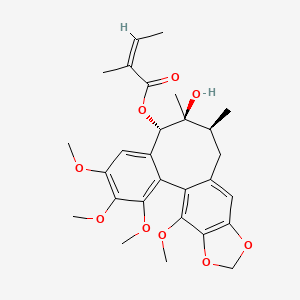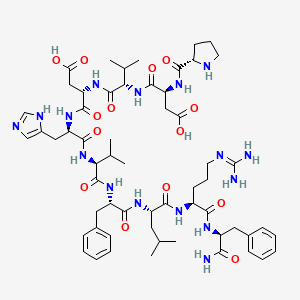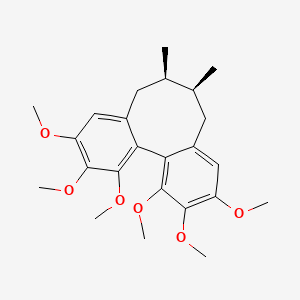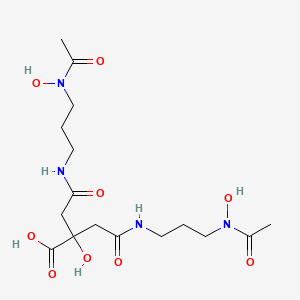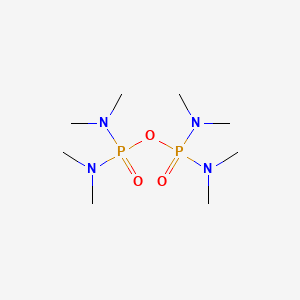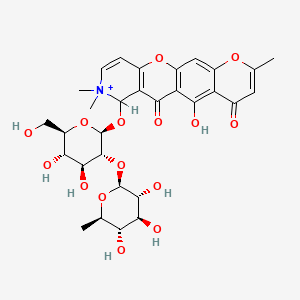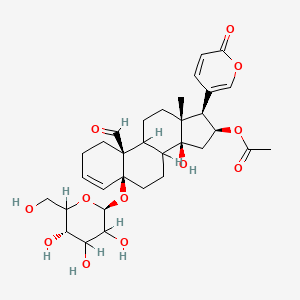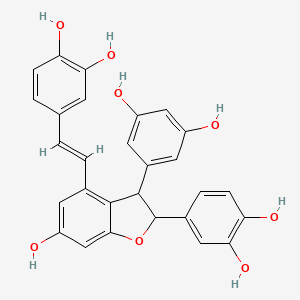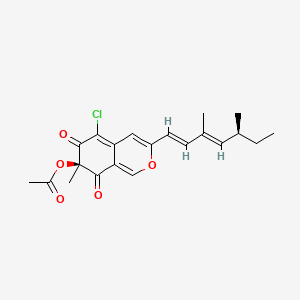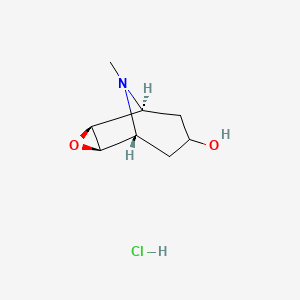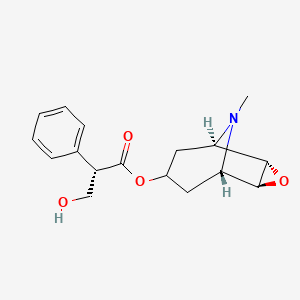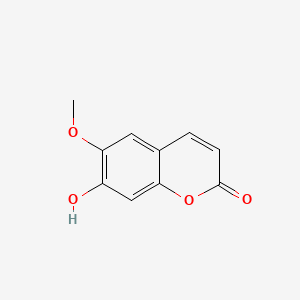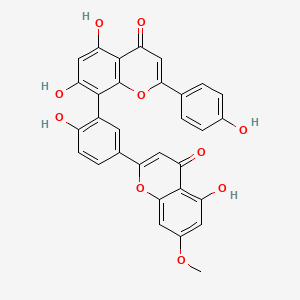
Sequoiaflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sequoiaflavone is a biflavone isolated from Ginkgo biloba . It is also known by other synonyms such as Brakerin, LF2646, IdB-1028, LF-2646, IdB 1028, LF 2646 .
Synthesis Analysis
The synthesis of flavones, including Sequoiaflavone, generally involves a two-step process . The first step is the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides . The second step is the intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . This process provides access to the core structure of flavones .Molecular Structure Analysis
Sequoiaflavone has a molecular formula of C31H20O10 . Its average mass is 552.484 Da and its monoisotopic mass is 552.105652 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of flavones like Sequoiaflavone have been well-developed . Various ortho-acylations of phenols have been achieved using transition metals . For the cyclodehydrogenation step, different methods have been studied, including the use of InCl3/SiO2, FeCl3·6H2O/MeOH, and CuI/ionic liquids .Physical And Chemical Properties Analysis
Sequoiaflavone is a powder . Its exact physical and chemical properties are not explicitly mentioned in the search results.Safety And Hazards
Zukünftige Richtungen
Sequoiaflavone has shown potential as an anticancer and chemopreventive agent . It was found to be a potent inhibitor in an ECOD assay . Furthermore, derivatives of amentoflavone, a compound structurally similar to Sequoiaflavone, have shown significant activity against the main protease of SARS-CoV-2 . This suggests potential future directions for the use of Sequoiaflavone in medical research and drug development .
Eigenschaften
CAS-Nummer |
21763-71-3 |
|---|---|
Produktname |
Sequoiaflavone |
Molekularformel |
C31H20O10 |
Molekulargewicht |
552.5 g/mol |
IUPAC-Name |
5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C31H20O10/c1-39-17-9-20(34)29-23(37)12-26(40-27(29)10-17)15-4-7-19(33)18(8-15)28-21(35)11-22(36)30-24(38)13-25(41-31(28)30)14-2-5-16(32)6-3-14/h2-13,32-36H,1H3 |
InChI-Schlüssel |
TYUMAYSMJLPFAN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |
Kanonische SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
21763-71-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Brakerin; Sequoiaflavone; IdB-1028; IdB 1028; LF-2646; LF 2646; LF2646; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



